molecular formula C20H18N2O5S B2405573 Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate CAS No. 477539-01-8

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate

Cat. No.: B2405573
CAS No.: 477539-01-8
M. Wt: 398.43
InChI Key: WVPDFJIHEIWCSF-UHFFFAOYSA-N
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Description

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate is a complex organic compound featuring a thiazole ring, a benzamido group, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

methyl 4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-25-15-8-14(9-16(10-15)26-2)18(23)22-20-21-17(11-28-20)12-4-6-13(7-5-12)19(24)27-3/h4-11H,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPDFJIHEIWCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole preparation. For methyl 4-(2-aminothiazol-4-yl)benzoate, the protocol involves:

  • α-Haloketone Preparation : Bromination of methyl 4-acetylbenzoate using bromine or $$ N $$-bromosuccinimide (NBS) in $$ \text{CCl}_4 $$, yielding methyl 4-(bromoacetyl)benzoate.
  • Cyclization with Thiourea : Reacting the α-bromoketone with thiourea in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration to form the thiazole ring.

Representative Procedure :

  • Methyl 4-acetylbenzoate (1 eq) is treated with NBS (1.1 eq) in $$ \text{CCl}_4 $$ at 0°C for 2 h.
  • The resulting α-bromoketone is isolated and reacted with thiourea (1.2 eq) in ethanol at 80°C for 6 h.
  • The product, methyl 4-(2-aminothiazol-4-yl)benzoate, is purified via recrystallization (EtOAc/hexane) with a reported yield of 72–78%.

Mechanistic Insight :
The reaction’s success hinges on the electrophilicity of the α-bromoketone, which facilitates thioamide formation and subsequent ring closure. Steric hindrance from the benzoate group may necessitate prolonged reaction times.

Amidation of the Thiazole Amine

Carbodiimide-Mediated Coupling

The 2-amino group of the thiazole intermediate is acylated with 3,5-dimethoxybenzoic acid using $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Procedure :

  • Activation of Carboxylic Acid : 3,5-Dimethoxybenzoic acid (1.2 eq) is dissolved in dichloromethane (DCM) with DCC (1.5 eq) and DMAP (0.1 eq) at 0°C.
  • Coupling Reaction : The activated acid is added to methyl 4-(2-aminothiazol-4-yl)benzoate (1 eq) in DCM and stirred at room temperature for 12 h.
  • Workup : The mixture is filtered to remove dicyclohexylurea (DCU), and the crude product is purified via column chromatography (SiO$$_2$$, 3:7 EtOAc/hexane).

Yield and Characterization :

  • Typical yields range from 65% to 75%.
  • $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$): δ 8.02 (s, 2H, Ar-H$${\text{thiazole}} $$), 7.89 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, Ar-H$${\text{benzoate}} $$), 6.73 (s, 2H, Ar-H$${\text{dimethoxy}} $$), 3.87 (s, 6H, OCH$$3$$), 3.85 (s, 3H, COOCH$$3$$).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and amidation in a single pot:

  • In Situ Bromination : Methyl 4-acetylbenzoate is brominated using CuBr$$_2$$ in acetonitrile.
  • Thiazole Formation : Thiourea and 3,5-dimethoxybenzoyl chloride are added sequentially, enabling concurrent cyclization and acylation.

Advantages :

  • Reduces purification steps.
  • Improves atom economy (yield: 68–70%).

Critical Analysis of Methodologies

Efficiency and Scalability

  • Hantzsch-DCC Route : High regioselectivity but requires multiple steps and hazardous reagents (e.g., bromine).
  • One-Pot Synthesis : More sustainable but lower yield due to competing side reactions.

Green Chemistry Considerations

  • Solvent Selection : Ethanol and acetone (used in) are preferable to DCM for large-scale synthesis.
  • Catalyst Recycling : DMAP can be recovered via aqueous extraction, enhancing process sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The benzamido group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino-thiazole derivatives.

    Substitution: Substituted benzamido-thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate has been studied for its potential antitumor properties. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of methyl benzoates have demonstrated tumoricidal actions through mechanisms involving DNA damage and apoptosis induction in cancer cells .

Mechanism of Action
The mechanism by which this compound exerts its effects is thought to involve the inhibition of specific signaling pathways that are crucial for tumor cell proliferation. In particular, studies have shown that compounds targeting the esterase activity in tumor cells can enhance their sensitivity to treatment .

Pharmacological Applications

Enzyme Inhibition
This compound may serve as a potential inhibitor for various enzymes involved in metabolic processes. For example, thiazole derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression. The structure of this compound suggests it could interact with these enzymes effectively .

Bioactivity Profiling
Bioactivity screening has shown that similar compounds can exhibit anti-inflammatory and analgesic properties. This opens avenues for further exploration of this compound as a therapeutic agent in pain management and inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of methyl benzoates on human tumor xenografts. Results indicated that compounds with structural similarities to this compound had median inhibitory concentrations (IC50) below 1 µM in sensitive cancer cell lines .

CompoundIC50 (µM)Cell LineObservations
Compound A<1MDA-MB-231High sensitivity to treatment
Compound B>10A-549Resistance due to esterase activity

Case Study 2: Enzyme Interaction

Research on thiazole derivatives highlighted their potential as COX inhibitors. This compound was evaluated alongside other thiazole compounds for its inhibitory effects on COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Methyl 4-(...)-benzoate0.50.8
Standard NSAID0.30.6

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1) and thiabendazole.

    Benzamido derivatives: Compounds with similar benzamido groups, such as benzamide and 3,5-dimethoxybenzamide.

Uniqueness

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate is unique due to its combination of a thiazole ring, benzamido group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following properties:

  • Molecular Formula : C16H20N4O5S
  • Molecular Weight : 380.4 g/mol
  • IUPAC Name : Methyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate

The compound features a thiazole ring and a methoxybenzamide moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across all tested lines, with IC50 values ranging from 10 to 20 µM depending on the cell type .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to enhance the effects of conventional chemotherapeutics when used in combination therapy .

Case Study 2: Antimicrobial Properties

In another investigation focusing on its antimicrobial activity, researchers found that this compound effectively inhibited biofilm formation by Staphylococcus aureus. This property was attributed to its interference with quorum sensing mechanisms in bacteria, making it a potential candidate for treating biofilm-associated infections .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 4-aminothiazole derivatives with 3,5-dimethoxybenzoyl chloride under reflux in ethanol or DMSO, followed by purification via crystallization (e.g., water-ethanol mixtures yield ~65% purity) .
  • Esterification : Coupling the thiazole intermediate with methyl 4-carboxybenzoate using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .
    Optimization Strategies :
    • Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
    • Catalysis : Adding glacial acetic acid as a catalyst enhances condensation efficiency .
    • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) improves purity post-synthesis .

Basic: What spectroscopic techniques are employed to confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazole C=S at ~165 ppm) .
  • IR Spectroscopy : Key peaks include C=O (ester: ~1720 cm⁻¹), amide (N-H: ~3300 cm⁻¹), and thiazole C-N (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at ~413.1 g/mol) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (MeCN/H₂O gradient) .

Basic: What in vitro assays are recommended to evaluate its biological activity?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC₅₀) .
  • Antioxidant Potential : DPPH radical scavenging (IC₅₀ < 50 µg/mL indicates strong activity) and FRAP assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced: How do structural modifications at the thiazole or benzamido groups influence biological activity, and how can SAR studies be designed?

Answer:

  • Thiazole Modifications : Introducing electron-withdrawing groups (e.g., Cl) at the 4-position enhances antimicrobial activity but may increase toxicity .
  • Benzamido Substituents : Methoxy groups at 3,5-positions improve solubility but reduce membrane permeability; replacing with halogens (e.g., Br) boosts anticancer activity .
    SAR Study Design :
    • Library Synthesis : Prepare analogs with systematic substitutions (e.g., -OCH₃ → -CF₃, -Cl).
    • Docking Simulations : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., EGFR kinase) .
    • Data Correlation : Cross-reference IC₅₀ values with logP and polar surface area to optimize bioavailability .

Advanced: What strategies mitigate toxicity concerns identified in acute toxicity studies?

Answer:

  • Prodrug Design : Mask the ester group with a hydrolyzable moiety (e.g., phosphate ester) to reduce gastrointestinal toxicity .
  • Formulation : Encapsulate in PEGylated liposomes to minimize dermal and inhalation toxicity (Category 4 hazards per CLP) .
  • Metabolic Profiling : Use liver microsome assays to identify toxic metabolites (e.g., demethylated derivatives) and block metabolic pathways via fluorination .

Advanced: How can researchers resolve discrepancies in reported biological activities across structural analogs?

Answer:

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT) to minimize variability .
  • Control for Purity : Ensure analogs are >95% pure via HPLC to exclude confounding effects from impurities .
  • Meta-Analysis : Compare data across analogs using cheminformatics tools (e.g., KNIME) to identify activity cliffs linked to specific substituents .

Methodological: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization : Use ethanol/water (1:3 v/v) to isolate the compound as a light-yellow powder .
  • Column Chromatography : Silica gel with CH₂Cl₂:MeOH (95:5) resolves ester and amide byproducts .
  • Flash Chromatography : Reduces purification time for large-scale synthesis (Biotage® systems) .

Advanced: What computational methods predict the compound's interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) : Simulate binding stability to DNA gyrase (antimicrobial target) using GROMACS .
  • QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) to predict IC₅₀ values .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole N) using Schrödinger Phase .

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